molecular formula C7H10N2O3S B2914443 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole CAS No. 2137700-29-7

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole

Cat. No. B2914443
CAS RN: 2137700-29-7
M. Wt: 202.23
InChI Key: ZVXDETOCEAVRIQ-UHFFFAOYSA-N
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Description

“4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is a chemical compound with the CAS Number: 2137700-29-7 . It has a molecular weight of 202.23 . The IUPAC name for this compound is 4-(methylsulfonyl)-1-(oxiran-2-ylmethyl)-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of “4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is represented by the InChI Code: 1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3 . This indicates that the molecule contains 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole” is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazoles are valued for their versatility in organic synthesis. The compound can be used to synthesize a variety of pyrazole derivatives, which are important in developing new pharmaceuticals and agrochemicals. These derivatives have been studied for their potential roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Pharmacological Research

The pyrazole moiety is a common feature in many pharmacologically active compounds. EN300-1115282 could be a precursor in the synthesis of compounds with diverse therapeutic categories, including anti-inflammatory drugs like celecoxib, antipsychotic agents, anti-obesity drugs, analgesics, H2-receptor agonists, and antidepressants .

Inhibitors of Protein Glycation

Protein glycation is a significant factor in the aging process and the development of age-related diseases. Pyrazole derivatives, including those synthesized from EN300-1115282, are being explored as inhibitors of protein glycation, which could lead to treatments for conditions like diabetes and Alzheimer’s disease .

Anticancer Research

Some pyrazole derivatives have shown promise in anticancer research. For instance, synthesized pyrazole derivatives from EN300-1115282 have been evaluated for their ability to inhibit the growth of cancer cells, induce apoptosis, and prevent colony formation in cancerous cell lines .

Anti-inflammatory Applications

EN300-1115282 derivatives have been synthesized and evaluated for their cyclooxygenase (COX-1 and COX-2) inhibitory activity. This is particularly relevant in the development of new anti-inflammatory drugs that can selectively inhibit COX-2 without affecting COX-1, reducing the risk of gastrointestinal side effects .

Antiviral Agents

The pyrazole nucleus is also being investigated for its potential use in antiviral drugs. Derivatives of EN300-1115282 could be used to develop new treatments for viral infections, leveraging their ability to interfere with viral replication or protein function .

Safety and Hazards

The compound has several hazard statements including H302, H315, H317, H319, H335, H373, and H412 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, may cause respiratory irritation, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXDETOCEAVRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole

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